Tributyltin ethoxide
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Overview
Description
Tributyltin ethoxide is an organotin compound that has been widely used in various industrial and scientific applications. It is part of the tributyltin family, which is known for its biocidal properties. Tributyltin compounds have been used extensively in antifouling paints to prevent the growth of marine organisms on ships’ hulls . due to their high toxicity and environmental persistence, their use has been restricted in many countries .
Preparation Methods
Tributyltin ethoxide can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin chloride with ethanol in the presence of a base. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Tributyltin ethoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in radical reactions, where it can act as a radical initiator or propagator . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tributyltin ethoxide has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . In biology, it has been studied for its effects on oxidative stress and bioaccumulation in aquatic organisms . In industry, it is used in the production of antifouling paints and wood preservatives .
Mechanism of Action
The mechanism of action of tributyltin ethoxide involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It is known to interact with nuclear receptors such as retinoid-X receptor and peroxisome proliferator-activated receptor gamma, which play crucial roles in regulating gene expression and metabolic pathways . These interactions can lead to a range of biological effects, including endocrine disruption and immunotoxicity .
Comparison with Similar Compounds
Tributyltin ethoxide is similar to other tributyltin compounds, such as tributyltin chloride and tributyltin oxide. it has unique properties that make it suitable for specific applications. For example, this compound is more soluble in organic solvents compared to tributyltin chloride, making it more effective in certain chemical reactions . Other similar compounds include tributyltin hydride and tributyltin acetate, which have different reactivity and applications .
Properties
Molecular Formula |
C14H32OSn |
---|---|
Molecular Weight |
335.11 g/mol |
IUPAC Name |
2-tributylstannylethanol |
InChI |
InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;3H,1-2H2; |
InChI Key |
RIVZCAJIYLSBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCO |
Origin of Product |
United States |
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